molecular formula C20H27FN2O4 B12357086 tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B12357086
M. Wt: 378.4 g/mol
InChI Key: YRULFPYQAOEHCA-FTRWYGJKSA-N
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Description

tert-Butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a fluoro group, a phenylmethoxycarbonylamino group, and a hexahydrocyclopenta[c]pyrrole core

Preparation Methods

The synthesis of tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves multiple steps, including the formation of the hexahydrocyclopenta[c]pyrrole core and the introduction of the fluoro and phenylmethoxycarbonylamino groups. The synthetic route typically involves the following steps:

    Formation of the hexahydrocyclopenta[c]pyrrole core: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the fluoro group: This step involves the use of fluorinating agents to introduce the fluoro group at the desired position.

    Introduction of the phenylmethoxycarbonylamino group: This step involves the use of protecting groups and subsequent deprotection to introduce the phenylmethoxycarbonylamino group.

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

tert-Butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluoro and phenylmethoxycarbonylamino groups can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and interactions due to its unique structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluoro and phenylmethoxycarbonylamino groups play a crucial role in its binding to these targets, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

tert-Butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the functional groups attached, which can lead to differences in their chemical properties and applications. The uniqueness of this compound lies in the presence of the fluoro and phenylmethoxycarbonylamino groups, which impart specific chemical and biological properties.

Properties

Molecular Formula

C20H27FN2O4

Molecular Weight

378.4 g/mol

IUPAC Name

tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C20H27FN2O4/c1-19(2,3)27-18(25)23-11-15-9-10-16(20(15,21)13-23)22-17(24)26-12-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,22,24)/t15-,16-,20-/m0/s1

InChI Key

YRULFPYQAOEHCA-FTRWYGJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H]([C@@]2(C1)F)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2(C1)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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